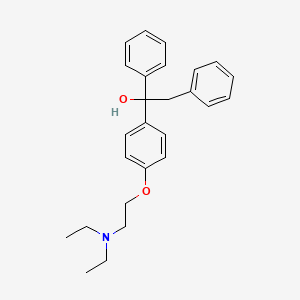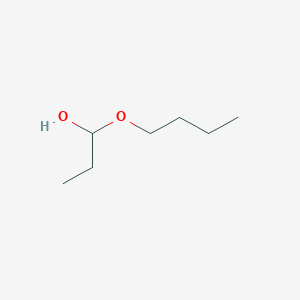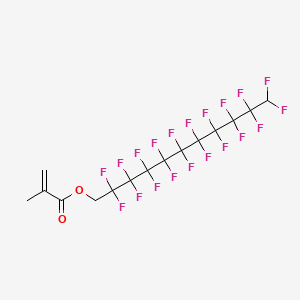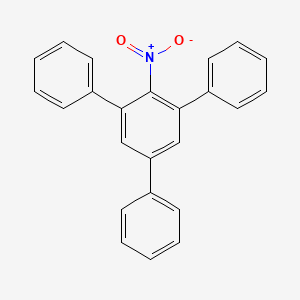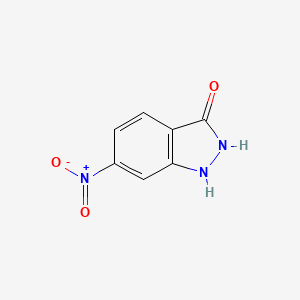
Pentafluorophenyl diphenylphosphinate
Overview
Description
Pentafluorophenyl diphenylphosphinate, also known as PFP-DPP, is an organophosphorus compound that has been widely used in scientific research due to its unique properties. It is a white, non-volatile solid, and is soluble in many organic solvents. PFP-DPP has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a ligand for coordination chemistry. In addition, PFP-DPP has been used in the study of biochemical and physiological processes, and as a tool for lab experiments.
Scientific Research Applications
Macrocyclic Compounds Synthesis
In medicinal chemistry, FDPP is employed in the synthesis of macrocyclic compounds, such as cyclotheonamide B . These macrocycles are significant due to their potential as thrombin inhibitors, which can be pivotal in developing anticoagulant therapies.
Cyclooligomerization
FDPP is utilized in the cyclooligomerization of amino acids, such as N-methylated-L-valine thiazole amino acid, to produce cyclic tetramers . These cyclic structures are of interest due to their unique biological activities and potential therapeutic applications.
Macrocyclization in Total Synthesis
The compound plays a role in the macrocyclization step during the total synthesis of complex natural products like ziziphine N . This process is crucial for creating large, ring-shaped molecules that can mimic the structure and function of natural bioactive compounds.
Macrolactamization
FDPP is also used in macrolactamization reactions, which are key steps in synthesizing compounds like cryptophycin D . These reactions are important for forming large lactam rings, which are common structural motifs in many bioactive natural products.
Dipeptide Synthesis
Lastly, FDPP finds application in the synthesis of dipeptides with high yields and good optical purity . Dipeptides are the building blocks of proteins and play a vital role in various biological processes.
properties
IUPAC Name |
1-diphenylphosphoryloxy-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5O2P/c19-13-14(20)16(22)18(17(23)15(13)21)25-26(24,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWSDKUFKGVADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405265 | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl diphenylphosphinate | |
CAS RN |
138687-69-1 | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluorophenyl diphenylphosphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pentafluorophenyl Diphenylphosphinate (FDPP) primarily used for in a research setting?
A1: Pentafluorophenyl Diphenylphosphinate (FDPP) is a coupling reagent widely employed in peptide chemistry. [, ] Its primary function is to facilitate the formation of amide bonds, which are crucial linkages in peptides and proteins. [, ]
Q2: How does FDPP compare to other commonly used coupling reagents for peptide synthesis?
A2: A comparative study showed that while FDPP effectively mediates dipeptide formation, Benzotriazol-1-yl-oxytris(dimethylamino) phosphonium hexafluorophosphate (BOP) demonstrated superior yields and reduced racemization compared to FDPP, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and isobutyl chloroformate (IBCF). []
Q3: Can you provide the molecular formula, weight, and any relevant spectroscopic data for FDPP?
A3: The molecular formula of FDPP is C18H10F5O2P, and its molecular weight is 384.25 g/mol. [] Detailed spectroscopic data, such as NMR or IR spectra, can be found in the original research articles describing its synthesis and characterization. [, , ]
Q4: Has FDPP been used in the synthesis of any natural products, and if so, what advantages did it offer?
A4: Yes, FDPP has proven valuable in the total synthesis of natural products. It played a key role in synthesizing Didemnin B analogs and facilitated the crucial macrocyclization step with improved yields. [] Similarly, it facilitated the macrocyclization step during the asymmetric synthesis of Apratoxin E. []
Q5: Are there any specific storage recommendations for FDPP to maintain its reactivity?
A5: FDPP is susceptible to decomposition upon prolonged exposure to moisture. [] It is recommended to store FDPP in a cool, dry place, preferably under inert atmosphere, to prolong its shelf life and maintain optimal reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



